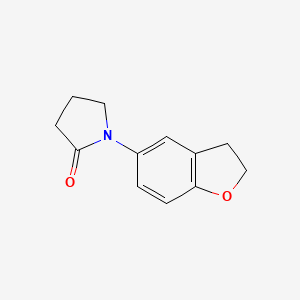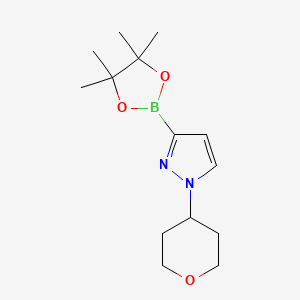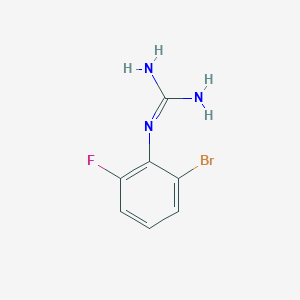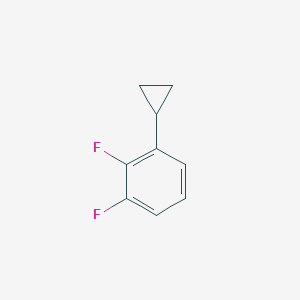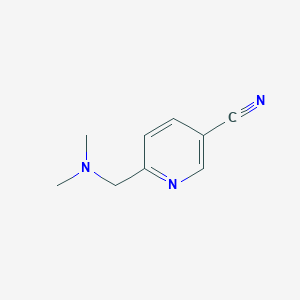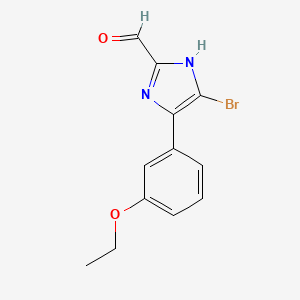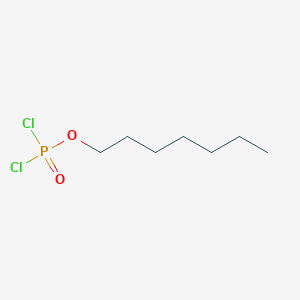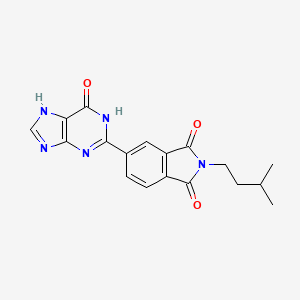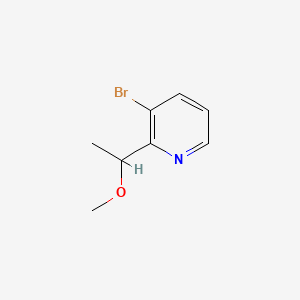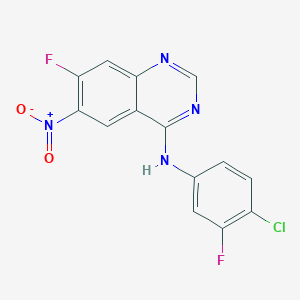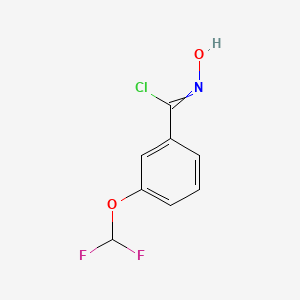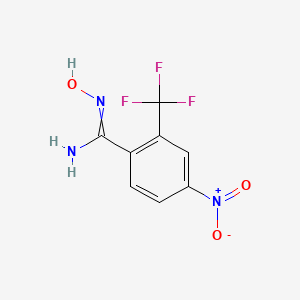![molecular formula C20H37NO5Si B13703940 2,5-Dioxo-1-pyrrolidinyl 4-[(tert-Butyldimethylsilyl)oxy]decanoate](/img/structure/B13703940.png)
2,5-Dioxo-1-pyrrolidinyl 4-[(tert-Butyldimethylsilyl)oxy]decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioxo-1-pyrrolidinyl 4-[(tert-Butyldimethylsilyl)oxy]decanoate is a synthetic organic compound with the molecular formula C20H37NO5Si. This compound is characterized by the presence of a pyrrolidinyl group and a tert-butyldimethylsilyl (TBDMS) ether, which are commonly used in organic synthesis for protecting functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxo-1-pyrrolidinyl 4-[(tert-Butyldimethylsilyl)oxy]decanoate typically involves the following steps:
Formation of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced through a reaction involving succinic anhydride and ammonia or a primary amine.
Introduction of the TBDMS Ether: The tert-butyldimethylsilyl group is introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Esterification: The final step involves esterification of the decanoic acid with the pyrrolidinyl and TBDMS-protected alcohol.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing the same synthetic routes but optimized for efficiency and yield. The use of automated reactors and stringent quality control measures ensures the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dioxo-1-pyrrolidinyl 4-[(tert-Butyldimethylsilyl)oxy]decanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the TBDMS group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,5-Dioxo-1-pyrrolidinyl 4-[(tert-Butyldimethylsilyl)oxy]decanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,5-Dioxo-1-pyrrolidinyl 4-[(tert-Butyldimethylsilyl)oxy]decanoate involves its ability to act as a protecting group for hydroxyl and amino groups. The TBDMS group is stable under a variety of conditions but can be selectively removed using fluoride ions (e.g., tetrabutylammonium fluoride, TBAF). This allows for the selective deprotection of functional groups in complex synthetic sequences.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dioxo-1-pyrrolidinyl 4-hydroxydecanoate: Lacks the TBDMS protecting group, making it more reactive.
tert-Butyldimethylsilyl 4-hydroxydecanoate: Lacks the pyrrolidinyl group, affecting its reactivity and applications.
2,5-Dioxo-1-pyrrolidinyl 4-methoxydecanoate: Contains a methoxy group instead of the TBDMS group, altering its stability and reactivity.
Uniqueness
The presence of both the pyrrolidinyl and TBDMS groups in 2,5-Dioxo-1-pyrrolidinyl 4-[(tert-Butyldimethylsilyl)oxy]decanoate makes it unique in its ability to serve as a versatile intermediate in organic synthesis. The TBDMS group provides stability and selectivity in reactions, while the pyrrolidinyl group offers additional functionalization options.
Eigenschaften
Molekularformel |
C20H37NO5Si |
|---|---|
Molekulargewicht |
399.6 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 4-[tert-butyl(dimethyl)silyl]oxydecanoate |
InChI |
InChI=1S/C20H37NO5Si/c1-7-8-9-10-11-16(26-27(5,6)20(2,3)4)12-15-19(24)25-21-17(22)13-14-18(21)23/h16H,7-15H2,1-6H3 |
InChI-Schlüssel |
LFZOFFKBWXBAPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCC(=O)ON1C(=O)CCC1=O)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



